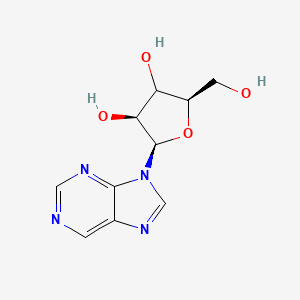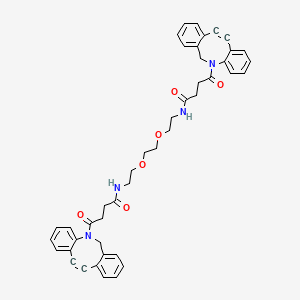
Dbco-peg2-dbco
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dbco-peg2-dbco: is a polyethylene glycol linker containing two terminal dibenzocyclooctyne groups. The dibenzocyclooctyne groups are commonly used for copper-free click chemistry reactions due to their strain-promoted high energy. The hydrophilic polyethylene glycol chain allows for increased water solubility .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dbco-peg2-dbco involves the reaction of dibenzocyclooctyne-carboxyl with polyethylene glycol. The reaction typically occurs in the presence of a coupling agent such as pentafluorophenol and a base like triethylamine. The reaction conditions include using dichloromethane as a solvent and maintaining the reaction at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified and characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
Análisis De Reacciones Químicas
Types of Reactions: These reactions do not require a copper catalyst and are highly efficient .
Common Reagents and Conditions:
Reagents: Azide-bearing compounds or biomolecules.
Major Products: The major products formed from these reactions are stable triazole linkages, which are useful in various applications such as bioconjugation and drug delivery .
Aplicaciones Científicas De Investigación
Dbco-peg2-dbco has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Dbco-peg2-dbco involves the strain-promoted azide-alkyne cycloaddition reaction. The dibenzocyclooctyne groups react with azide-bearing compounds to form stable triazole linkages. This reaction is highly efficient and does not require a copper catalyst, making it suitable for various biological and chemical applications .
Comparación Con Compuestos Similares
Dbco-peg4-dbco: Contains a longer polyethylene glycol chain, which can increase water solubility and membrane permeability.
Dbco-peg2-nh-boc: Contains a terminal amine group protected by a tert-butyloxycarbonyl group, used in the synthesis of proteolysis-targeting chimeras.
Uniqueness: Dbco-peg2-dbco is unique due to its balanced polyethylene glycol chain length, which provides optimal water solubility and reactivity in click chemistry reactions. Its dual dibenzocyclooctyne groups make it highly efficient for bioconjugation and drug delivery applications .
Propiedades
Fórmula molecular |
C44H42N4O6 |
|---|---|
Peso molecular |
722.8 g/mol |
Nombre IUPAC |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C44H42N4O6/c49-41(21-23-43(51)47-31-37-13-3-1-9-33(37)17-19-35-11-5-7-15-39(35)47)45-25-27-53-29-30-54-28-26-46-42(50)22-24-44(52)48-32-38-14-4-2-10-34(38)18-20-36-12-6-8-16-40(36)48/h1-16H,21-32H2,(H,45,49)(H,46,50) |
Clave InChI |
GPRBYNSGOSAHPU-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B12403160.png)
![6-deuterio-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione](/img/structure/B12403167.png)
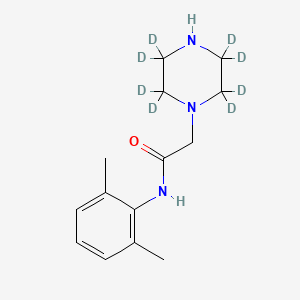

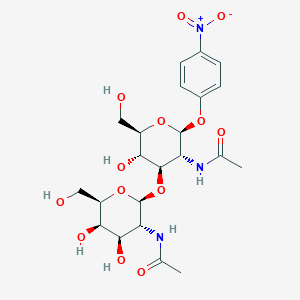




![4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12403231.png)
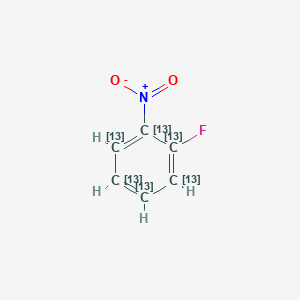
![3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbohydrazide](/img/structure/B12403239.png)

